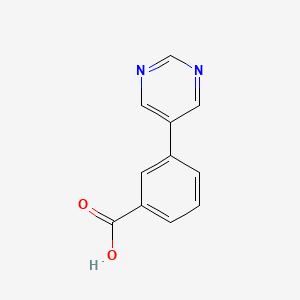![molecular formula C12H14F3N B1307632 2-[3-(Trifluoromethyl)phenyl]piperidine CAS No. 383128-75-4](/img/structure/B1307632.png)
2-[3-(Trifluoromethyl)phenyl]piperidine
概要
説明
2-[3-(Trifluoromethyl)phenyl]piperidine is a useful research compound. Its molecular formula is C12H14F3N and its molecular weight is 229.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis
- The crystal structure of compounds related to 2-[3-(Trifluoromethyl)phenyl]piperidine has been analyzed, revealing details about molecular conformations and interactions. Such studies are crucial in understanding the molecular properties and potential applications of these compounds in various fields (Revathi et al., 2015).
Stereoselective Synthesis
- Research on stereoselective synthesis of 3-Substituted 2-(Trifluoromethyl)piperidines, which are related to the compound , highlights advanced techniques in chemical synthesis. These methods are significant for creating specific molecular configurations necessary for certain applications (Rioton et al., 2015).
Glycosylation Reactions
- The use of trifluoromethyl-substituted compounds in glycosylation reactions has been explored. This research is relevant in the field of carbohydrate chemistry, particularly in the synthesis of complex sugars for various applications (Crich & Vinogradova, 2007).
Luminescence Properties
- Studies on the luminescence properties of trifluoromethyl-substituted compounds, including those structurally related to this compound, have been conducted. Such research is essential in the development of materials for optoelectronic applications (Moriguchi et al., 2017).
Cytotoxic Activity
- Research has been conducted on the cytotoxic activities of certain trifluoromethylphenyl-substituted compounds against tumor cell lines. This is significant in the field of medicinal chemistry, especially in the search for new anticancer agents (Mahdavi et al., 2011).
Fluorinated N-Heterocycles
- The development of methods to synthesize fluorinated piperidines and their applications in discovery chemistry has been a focus of research. Such studies are crucial for the advancement of pharmaceuticals and agrochemicals (García-Vázquez et al., 2021).
Enzyme Inhibition
- The design of piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase is an area of interest. This research is relevant in developing new therapeutic agents (Thalji et al., 2013).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is suggested that compounds with similar structures may interact with peripheral sensory trigeminal nerves .
Mode of Action
Based on its structural similarity to other compounds, it may act as a receptor antagonist, blocking the action of certain neurotransmitters .
Pharmacokinetics
Its molecular weight is 229.25 , which may influence its bioavailability and distribution within the body.
生化学分析
Biochemical Properties
2-[3-(Trifluoromethyl)phenyl]piperidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. The trifluoromethyl group attached to the phenyl ring enhances the compound’s ability to interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions . This compound has been shown to inhibit enzymes such as reverse transcriptase by lowering the pKa of cyclic carbamates, thereby enhancing its binding affinity . Additionally, this compound interacts with various proteins, potentially altering their conformation and activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate cell signaling pathways by interacting with key signaling proteins, leading to altered phosphorylation states and downstream effects . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, resulting in changes in the expression levels of target genes . These interactions can ultimately impact cellular metabolism, leading to shifts in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to conformational changes that inhibit enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . The presence of the trifluoromethyl group can influence the metabolic stability and clearance of this compound, affecting its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and may bind to intracellular proteins that facilitate its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles through interactions with targeting signals on proteins or lipids . The activity and function of this compound can be affected by its localization, with different effects observed in the cytoplasm, nucleus, or other subcellular regions .
特性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h3-5,8,11,16H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGYJPKFIYPWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400914 | |
| Record name | 2-[3-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-75-4 | |
| Record name | 2-[3-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


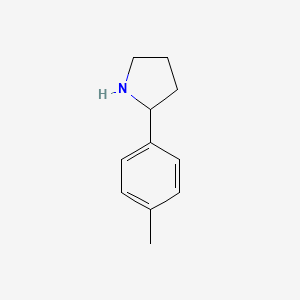
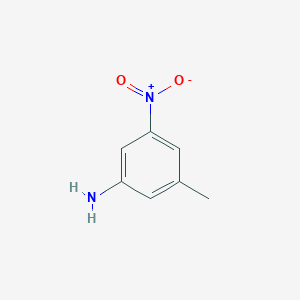
![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)
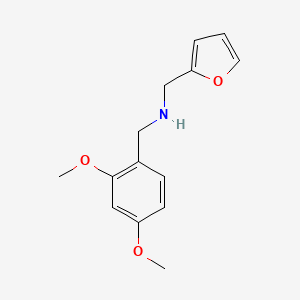
![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)
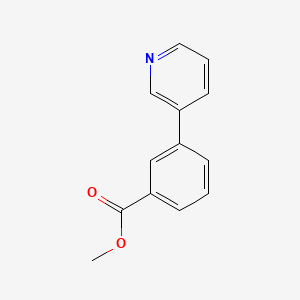

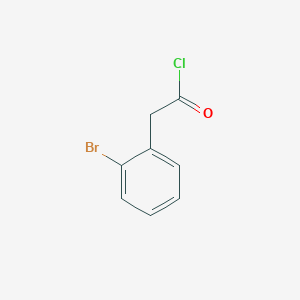
![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)

